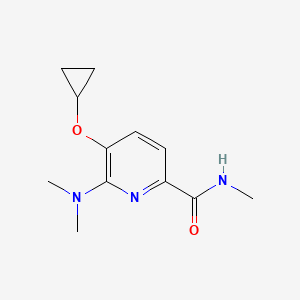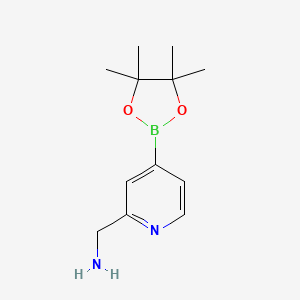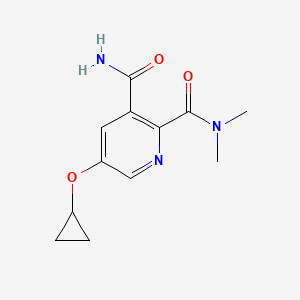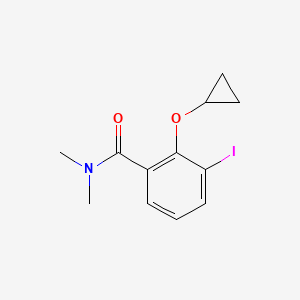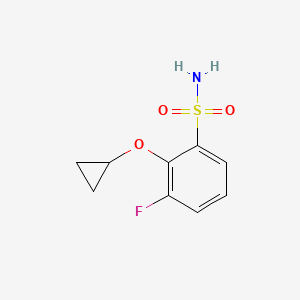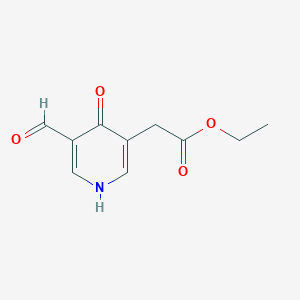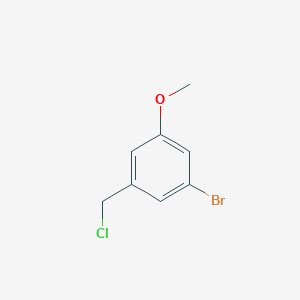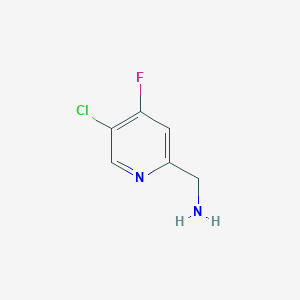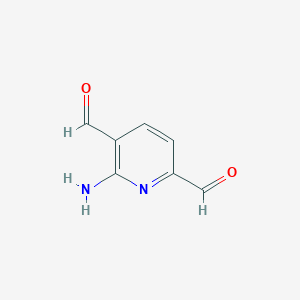
6-Aminopyridine-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, featuring an amino group at the 6-position and aldehyde groups at the 2- and 5-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of pyridine to form 2,5-dinitropyridine, followed by reduction to yield 2,5-diaminopyridine. Subsequent formylation of the amino groups results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic strategies often involve optimizing reaction conditions to improve yield and purity. Techniques such as solvent selection, temperature control, and purification methods are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 6-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 6-Aminopyridine-2,5-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Aminopyridine-2,5-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For example, derivatives of aminopyridines are known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release. This mechanism is particularly relevant in the context of neurological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the amino group at the 6-position.
2,5-Dimethylpyrazine: Contains methyl groups instead of aldehyde groups.
4-Aminopyridine: Lacks the aldehyde groups and is primarily used in neurological research.
Uniqueness
Its ability to form Schiff bases and other derivatives makes it a versatile compound for synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
6-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-5(3-10)1-2-6(4-11)9-7/h1-4H,(H2,8,9) |
Clé InChI |
ZVWHZIMEZIKACN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C=O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



